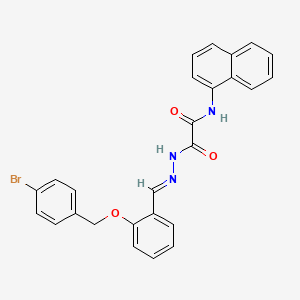
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzyl group, a naphthyl group, and an oxoacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromobenzyl alcohol: This can be achieved by the bromination of benzyl alcohol.
Formation of 4-bromobenzyl chloride: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl chloride using thionyl chloride.
Synthesis of 4-bromobenzyl ether: The 4-bromobenzyl chloride reacts with a phenol derivative to form the corresponding ether.
Formation of benzylidene hydrazine: The ether is then reacted with hydrazine to form the benzylidene hydrazine intermediate.
Final coupling reaction: The benzylidene hydrazine intermediate is coupled with N-(1-naphthyl)-2-oxoacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2-((4-Fluorobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide lies in its bromobenzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
765901-95-9 |
|---|---|
Molecular Formula |
C26H20BrN3O3 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C26H20BrN3O3/c27-21-14-12-18(13-15-21)17-33-24-11-4-2-7-20(24)16-28-30-26(32)25(31)29-23-10-5-8-19-6-1-3-9-22(19)23/h1-16H,17H2,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
LZZBIWQGIQANEK-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-{2-(3-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013118.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate](/img/structure/B12013121.png)

![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013150.png)



![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)


![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)
